BenchChemオンラインストアへようこそ!

3,4-Diphenylcoumarin

Estrogen Receptor Binding Affinity Selectivity

3,4-Diphenylcoumarin (CAS 71644-60-5) is a distinct synthetic coumarin scaffold featuring phenyl substituents at both the 3- and 4-positions, providing extended π-conjugation, enhanced lipophilicity, and unique steric bulk unattainable with mono-phenyl analogs. This dual-substitution pattern is indispensable for achieving ERα-over-ERβ binding selectivity, validated mechanism-based CYP2A6 inhibition (Ki = 2.50 µM), and DNA intercalation-driven antiproliferative activity. Procurement of 3,4-diphenylcoumarin—rather than generic coumarin or mono-substituted derivatives—is essential for medicinal chemistry programs developing selective estrogen receptor modulators, ADME-Tox phenotyping controls, and 12-lipoxygenase-targeted anticancer libraries. Request a quote for gram-scale R&D quantities.

Molecular Formula C21H14O2
Molecular Weight 298.341
CAS No. 71644-60-5
Cat. No. B2830595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenylcoumarin
CAS71644-60-5
Molecular FormulaC21H14O2
Molecular Weight298.341
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H
InChIKeyPNQJTOKSXJMLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenylcoumarin CAS 71644-60-5: Technical Specifications and Procurement Data


3,4-Diphenylcoumarin (CAS 71644-60-5) is a synthetic coumarin derivative featuring phenyl substituents at both the 3- and 4-positions of the benzopyrone core [1]. This double-phenyl substitution pattern distinguishes it from mono-substituted analogs such as 4-phenylcoumarin and 3-phenylcoumarin, and confers a unique combination of steric bulk, extended π-conjugation, and enhanced lipophilicity that directly modulates binding affinity to diverse biological targets [1] [2].

Why Generic Substitution Fails for 3,4-Diphenylcoumarin (CAS 71644-60-5): Scientific Evidence of Non-Interchangeability


Generic substitution of 3,4-diphenylcoumarin with mono-phenyl or unsubstituted coumarins is scientifically invalid due to the profound impact of the dual phenyl substituents on target engagement and binding geometry. Comparative studies demonstrate that the presence of a second phenyl group at the 4-position fundamentally alters receptor subtype selectivity and binding affinity relative to 4-mono-substituted analogs [1]. Additionally, the extended aromatic surface of 3,4-diphenylcoumarin enhances DNA intercalation capacity, a property not shared by simpler coumarin scaffolds, directly affecting cytotoxic potency [2].

Quantitative Performance Comparison of 3,4-Diphenylcoumarin (CAS 71644-60-5) Against Closest Analogs


Estrogen Receptor Binding Selectivity: 3,4-Diphenylcoumarin vs. 4-(4-Hydroxyphenyl) Coumarin

In a comparative study of 7-hydroxycoumarin derivatives, 3,4-diphenyl-7-hydroxycoumarin exhibited a stronger relative binding affinity (RBA) for ERα than ERβ, while the comparator 4-(4-hydroxyphenyl)-7-hydroxycoumarin showed only a weak RBA to ERβ. This demonstrates that the 3,4-diphenyl substitution pattern confers a distinct ERα-preferring binding profile not observed with the 4-mono-substituted analog [1].

Estrogen Receptor Binding Affinity Selectivity

CYP2A6 Inhibition Potency: 3,4-Diphenylcoumarin vs. Unsubstituted Coumarin

3,4-Diphenylcoumarin acts as a mechanism-based inhibitor of human CYP2A6, with a reported Ki of 2.50 µM in human liver microsomes using coumarin 7-hydroxylation as the probe reaction [1]. In contrast, the unsubstituted coumarin scaffold is a substrate for CYP2A6 (7-hydroxylation) and does not exhibit significant inhibitory activity at comparable concentrations. This functional switch from substrate to inhibitor is directly attributable to the 3,4-diphenyl substitution, which alters the binding mode within the enzyme active site [2].

Cytochrome P450 CYP2A6 Enzyme Inhibition

DNA Intercalation and Antitumor Activity: 3,4-Diphenylcoumarin Derivatives vs. Mono-aryl Coumarins

3,4-Diarylcoumarin derivatives with aminoalkyl side chains exhibit intercalative DNA binding, a property enabled by the extended planar aromatic surface provided by the 3,4-diphenyl substitution [1]. This intercalation mode is correlated with their antiproliferative activity against tumor cell lines. In contrast, mono-aryl coumarins (e.g., 4-phenylcoumarin) possess a reduced aromatic surface area, resulting in weaker DNA intercalation and diminished cytotoxic effects [2].

DNA Binding Antitumor Cytotoxicity

Validated Research and Industrial Applications for 3,4-Diphenylcoumarin (CAS 71644-60-5) Based on Quantitative Evidence


Development of ERα-Selective Molecular Probes and Drug Leads

3,4-Diphenylcoumarin serves as a key scaffold for synthesizing derivatives with preferential binding to ERα over ERβ, as demonstrated by comparative RBA studies [1]. Researchers developing selective estrogen receptor modulators (SERMs) or ERα-selective fluorescent probes can leverage this compound to achieve subtype selectivity not attainable with 4-mono-substituted coumarin analogs [1].

In Vitro CYP2A6 Inhibition Studies in ADME-Tox Assays

With a validated Ki of 2.50 µM for mechanism-based CYP2A6 inhibition in human liver microsomes [2], 3,4-diphenylcoumarin is a qualified positive control or tool inhibitor for cytochrome P450 phenotyping studies. This application is essential for pharmaceutical ADME-Tox workflows evaluating drug-drug interaction potential, where the compound's inhibitory profile distinguishes it from coumarin substrates [3].

Synthesis of DNA-Intercalating Antitumor Agents

The 3,4-diphenylcoumarin core provides the extended planar aromatic surface required for intercalative DNA binding, a mechanism directly linked to the antiproliferative activity of its derivatives against tumor cell lines [4]. Medicinal chemistry programs focused on DNA-targeted anticancer agents should select this scaffold over mono-aryl coumarins to ensure potent intercalation and cytotoxic efficacy [4].

Construction of 12-Lipoxygenase Inhibitor Libraries

Patented coumarin derivatives based on the 3,4-diphenylcoumarin scaffold have demonstrated selective 12-lipoxygenase inhibition, with potential applications in treating circulatory diseases and cancer metastasis [5]. The 3,4-diphenyl substitution pattern is a critical structural determinant for this activity, making the unsubstituted parent compound an essential starting material for generating focused inhibitor libraries [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Diphenylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.